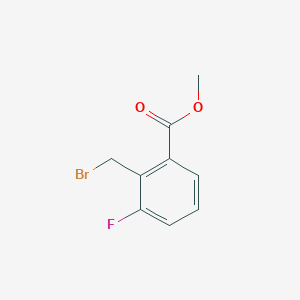

Methyl 2-(bromomethyl)-3-fluorobenzoate

Descripción general

Descripción

Methyl 2-(bromomethyl)-3-fluorobenzoate, also known as 2-bromo-3-fluoro-4-methylbenzoic acid, is a versatile chemical compound with a wide range of applications. It is a white crystalline solid with a melting point of 178-180°C and a boiling point of 370°C. It is soluble in water, alcohol, and most organic solvents. Due to its wide range of properties, it has been used in a variety of fields, including pharmaceuticals, agriculture, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- Methyl 2-(bromomethyl)-3-fluorobenzoate is used in the synthesis of novel organic compounds with potential antimicrobial activity. For example, base-catalyzed cyclization with 2-bromoacetone in aqueous media has been employed to produce 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, evaluated for in vitro antibacterial and antifungal activities (Saeed et al., 2010).

Medicinal Chemistry Applications

- In the development of anticancer drugs, derivatives of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, for which Methyl 2-(bromomethyl)-3-fluorobenzoate can serve as a precursor, play a key role. Such compounds inhibit thymidylate synthase, a critical enzyme in DNA synthesis (Cao Sheng-li, 2004).

Environmental and Analytical Chemistry

- Methyl 2-(bromomethyl)-3-fluorobenzoate, among other derivatives, has been analyzed for its role as a potential genotoxic impurity in pharmaceuticals. A simple RP-HPLC method was developed for the simultaneous detection and quantification of such impurities in lenalidomide drug substance, highlighting the importance of this compound in ensuring drug safety and quality (Gaddam et al., 2020).

Material Science and Corrosion Studies

- The compound's derivatives are explored in corrosion studies, showing the importance of structurally similar compounds in creating protective coatings for metals, contributing to the development of new materials with enhanced durability (Bhaskaran et al., 2019).

Biochemical Research

- Research into the biochemical degradation pathways of aromatic compounds in environmental samples has utilized analogs of Methyl 2-(bromomethyl)-3-fluorobenzoate to elucidate the mechanisms of microbial degradation, demonstrating the compound's relevance in understanding environmental bioremediation processes (Londry & Fedorak, 1993).

Mecanismo De Acción

Mode of Action

The compound’s mode of action is likely to involve its bromomethyl and fluorobenzoate groups. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic attack . The fluorobenzoate group could potentially interact with biological targets through pi stacking or hydrogen bonding .

Biochemical Pathways

The compound may participate in various biochemical pathways, depending on its specific targets. For instance, it could be involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Factors such as its molecular weight, solubility, and chemical structure would influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential involvement in Suzuki–Miyaura cross-coupling reactions, it might play a role in the formation of carbon-carbon bonds .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the efficacy of Suzuki–Miyaura cross-coupling reactions can be influenced by the choice of catalyst and the reaction conditions .

Propiedades

IUPAC Name |

methyl 2-(bromomethyl)-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZULUDYJULULLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599924 | |

| Record name | Methyl 2-(bromomethyl)-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-3-fluorobenzoate | |

CAS RN |

142314-72-5 | |

| Record name | Methyl 2-(bromomethyl)-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

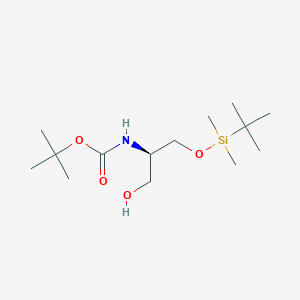

Synthesis routes and methods I

Procedure details

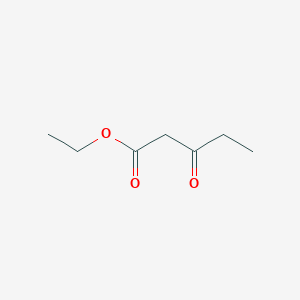

Synthesis routes and methods II

Procedure details

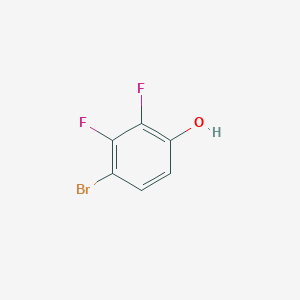

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)

![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)